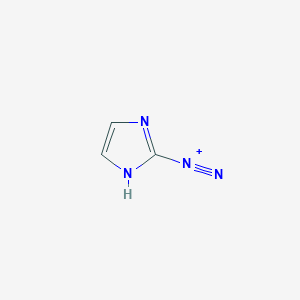
1H-imidazole-2-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazole-2-diazonium is a diazonium compound derived from imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-imidazole-2-diazonium can be synthesized through the diazotization of 1H-imidazole-2-amine. The process typically involves the reaction of 1H-imidazole-2-amine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazotization reactions apply. Industrial production would likely involve continuous flow processes to ensure the safe handling of diazonium salts, which can be unstable and potentially explosive.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazole-2-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium iodide, copper(I) cyanide, or water are commonly used.
Coupling Reactions: Aromatic compounds with electron-donating groups, such as phenols or anilines, are typical coupling partners.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are used.
Major Products:
Substitution Reactions: Products include halogenated imidazoles, cyanoimidazoles, and hydroxyimidazoles.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The primary product is 1H-imidazole-2-amine.
Scientific Research Applications
1H-imidazole-2-diazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for biologically active molecules and can be used in the modification of biomolecules.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-imidazole-2-diazonium involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates.
Comparison with Similar Compounds
- 1H-imidazole-4-diazonium
- 1H-imidazole-5-diazonium
- 1H-pyrazole-3-diazonium
Comparison: 1H-imidazole-2-diazonium is unique due to its specific position of the diazonium group on the imidazole ring, which influences its reactivity and the types of reactions it can undergo. Compared to other diazonium derivatives, it may offer distinct advantages in certain synthetic applications, such as regioselective functionalization of the imidazole ring.
Properties
CAS No. |
53485-21-5 |
|---|---|
Molecular Formula |
C3H3N4+ |
Molecular Weight |
95.08 g/mol |
IUPAC Name |
1H-imidazole-2-diazonium |
InChI |
InChI=1S/C3H3N4/c4-7-3-5-1-2-6-3/h1-2H,(H,5,6)/q+1 |
InChI Key |
CJAQLAGMNPLRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















